molecular formula C30H34N4O3S3 B2525093 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 489470-36-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No.: B2525093
CAS No.: 489470-36-2
M. Wt: 594.81
InChI Key: DYEVFNJOPPRSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C30H34N4O3S3 and its molecular weight is 594.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of chemicals used in various synthetic and characterization applications in scientific research. For instance, compounds with a similar structure have been synthesized and characterized for their potential applications. The compounds were synthesized by various reactions, such as interaction with arylidinemalononitrile derivatives or different cyanoacrylate derivatives in specific solutions. The newly synthesized compounds were confirmed using elemental analysis and spectroscopic data, highlighting the importance of these compounds in advancing chemical synthesis and characterization techniques (Mohamed, 2021).

Biological Activity

Studies have also investigated the biological activity of similar compounds. For instance, a series of heterocyclic compounds were synthesized and characterized by various spectroscopic methods. These compounds were studied for their antibacterial activities against gram-positive and gram-negative bacteria, as well as their antifungal activities against various fungi, indicating the compound's significance in pharmaceutical research and development (Patel & Patel, 2015).

Antimalarial and Antiviral Properties

The compound's derivatives have been investigated for their antimalarial properties. A study examined the reactivity of certain acetamide derivatives with nitrogen nucleophiles, resulting in various derivatives, including benzo[d]thiazol-2-ylthio derivatives. These compounds were tested for their in vitro antimalarial activity and exhibited promising results. Moreover, their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were characterized, and some compounds showed excellent antimalarial activity with high selectivity index due to specific moieties attached to the ring system. This highlights the compound's potential application in developing new antimalarial and antiviral medications (Fahim & Ismael, 2021).

Inhibitory Effects in Cancer Research

Furthermore, derivatives of the compound have been identified as potent and selective inhibitors of specific kinases, indicating their potential in cancer treatment research. One study highlighted the enzyme kinetics associated with the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), confirming the compound's potential as a competitive inhibitor. This research provides insights into the compound's application in developing new cancer therapies (Borzilleri et al., 2006).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O3S3/c1-3-34-18-17-23-26(19-34)39-30(27(23)29-31-24-11-7-8-12-25(24)38-29)32-28(35)20-13-15-22(16-14-20)40(36,37)33(2)21-9-5-4-6-10-21/h7-8,11-16,21H,3-6,9-10,17-19H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEVFNJOPPRSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.